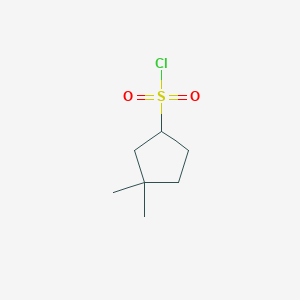

3,3-Dimethylcyclopentane-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3-Dimethylcyclopentane-1-sulfonyl chloride is an organic compound with the molecular formula C₇H₁₃ClO₂S. It is a derivative of cyclopentane, featuring two methyl groups at the 3-position and a sulfonyl chloride group at the 1-position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Wirkmechanismus

Mode of Action

As a sulfonyl chloride, 3,3-Dimethylcyclopentane-1-sulfonyl chloride is expected to be highly reactive. It can act as an electrophile, reacting with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters, respectively .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the context of its use. In general, sulfonyl chlorides are used in organic synthesis to introduce the sulfonyl group into a molecule, which can affect the molecule’s reactivity, stability, and other properties .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not readily available. As a small, lipophilic molecule, it might be expected to have good absorption and distribution. Its reactivity could lead to rapid metabolism and excretion .

Result of Action

The molecular and cellular effects of this compound would depend on the specific context of its use. In general, the introduction of a sulfonyl group can significantly alter a molecule’s properties, potentially leading to changes in its biological activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity can be affected by the presence of nucleophiles, the pH of the environment, and the temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,3-Dimethylcyclopentane-1-sulfonyl chloride can be synthesized through the sulfonylation of 3,3-dimethylcyclopentane. The process typically involves the reaction of 3,3-dimethylcyclopentane with chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethylcyclopentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used under controlled conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Sulfonyl Hydrides: Formed by reduction reactions.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethylcyclopentane-1-sulfonyl chloride is utilized in various scientific research applications:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, facilitating the development of new compounds and materials.

Biology: The compound is used in the modification of biomolecules, aiding in the study of biological processes and the development of biochemical assays.

Medicine: It is employed in the synthesis of pharmaceutical intermediates, contributing to drug discovery and development.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclopentane-1-sulfonyl chloride: Lacks the two methyl groups at the 3-position, resulting in different reactivity and properties.

3-Methylcyclopentane-1-sulfonyl chloride: Contains only one methyl group at the 3-position, leading to variations in steric effects and reactivity.

Cyclohexane-1-sulfonyl chloride: Features a six-membered ring instead of a five-membered ring, affecting its chemical behavior and applications.

Uniqueness

3,3-Dimethylcyclopentane-1-sulfonyl chloride is unique due to the presence of two methyl groups at the 3-position, which influence its steric and electronic properties. This structural feature enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Biologische Aktivität

Overview

3,3-Dimethylcyclopentane-1-sulfonyl chloride is an organic compound characterized by its unique structure, which includes two methyl groups at the 3-position and a sulfonyl chloride group at the 1-position. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry. Its reactivity as a sulfonyl chloride allows it to participate in various chemical reactions, which can lead to significant biological activity.

Molecular Formula: C₇H₁₃ClO₂S

Molecular Weight: 178.70 g/mol

As a sulfonyl chloride, this compound acts as a potent electrophile. It can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides or sulfonate esters. This reactivity is crucial for its role in synthesizing biologically active compounds.

- Electrophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles, facilitating the introduction of the sulfonamide functionality into various biological molecules.

- Biochemical Pathways: The specific pathways affected depend on the target biomolecules modified by this compound. Generally, sulfonamides derived from such reactions have been noted for their antibacterial properties.

Pharmacokinetics

While detailed pharmacokinetic data for this compound is limited, it is expected that:

- Absorption: Due to its lipophilic nature, it may exhibit good absorption characteristics.

- Distribution: Its small molecular size suggests effective distribution throughout biological systems.

- Metabolism and Excretion: The compound's high reactivity could lead to rapid metabolism and subsequent excretion.

Antimicrobial Potential

Sulfonamides are well-known for their antimicrobial properties. Research indicates that derivatives of sulfonyl chlorides can exhibit significant activity against various bacterial strains. For instance:

- Case Study: A study involving the synthesis of N-substituted sulfonamides demonstrated their effectiveness against resistant bacterial strains, highlighting the potential of compounds like this compound in drug development .

Applications in Drug Development

The compound's ability to modify biomolecules makes it a valuable tool in medicinal chemistry:

- Pharmaceutical Intermediates: It is used in synthesizing intermediates for drugs targeting central nervous system diseases and cancer .

- Biochemical Assays: The modification of biomolecules aids in studying biological processes and developing diagnostic assays.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclopentane-1-sulfonyl chloride | Lacks methyl groups at the 3-position | Different reactivity |

| 3-Methylcyclopentane-1-sulfonyl chloride | Contains one methyl group at the 3-position | Variations in steric effects |

| Cyclohexane-1-sulfonyl chloride | Features a six-membered ring | Altered chemical behavior |

The unique structure of this compound enhances its reactivity compared to its analogs, making it particularly useful in organic synthesis.

Eigenschaften

IUPAC Name |

3,3-dimethylcyclopentane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2S/c1-7(2)4-3-6(5-7)11(8,9)10/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURUHBLFCAQHGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)S(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.